n,n-Dodecamethylenebisacrylamide
Overview
Description
N,N-Dodecamethylenebisacrylamide is an organic compound with the molecular formula C18H32N2O2 and a molecular weight of 308.46 g/mol . It is a bisacrylamide derivative, characterized by the presence of two acrylamide groups connected by a dodecamethylene chain. This compound is primarily used as a crosslinking agent in the synthesis of polyacrylamide gels, which are essential in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dodecamethylenebisacrylamide can be synthesized through the reaction of 1,12-dodecanediamine with acryloyl chloride . The reaction typically involves the use of potassium carbonate as a base in a solvent such as benzene. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-Dodecamethylenebisacrylamide undergoes various chemical reactions, including:
Polymerization: It acts as a crosslinking agent in the polymerization of acrylamide to form polyacrylamide gels.
Substitution Reactions: The acrylamide groups can participate in nucleophilic substitution reactions with reagents such as amines, alcohols, and thiols.
Common Reagents and Conditions
Polymerization: Initiators such as peroxides, UV light, or redox systems are commonly used to initiate the polymerization process.
Substitution Reactions: Nucleophiles like amines, alcohols, and thiols can react with the acrylamide groups under basic or neutral conditions.
Major Products
Polyacrylamide Gels: The primary product formed from the polymerization of acrylamide in the presence of this compound is polyacrylamide gel, which is widely used in biochemical applications.
Substituted Acrylamides: Products of nucleophilic substitution reactions include various substituted acrylamides, depending on the nucleophile used.
Scientific Research Applications
N,N-Dodecamethylenebisacrylamide has a wide range of applications in scientific research, including:
Mechanism of Action
N,N-Dodecamethylenebisacrylamide exerts its effects primarily through its ability to form crosslinks between polymer chains. The acrylamide groups react with other monomers or polymers to create a three-dimensional network structure. This crosslinking enhances the mechanical strength and stability of the resulting polymer, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebisacrylamide: Another bisacrylamide derivative with a shorter methylene bridge.
N,N’-Ethylenebisacrylamide: Similar to N,N-Dodecamethylenebisacrylamide but with an ethylene bridge instead of a dodecamethylene chain.
Uniqueness
This compound is unique due to its longer dodecamethylene chain, which provides greater flexibility and spacing between crosslinked polymer chains. This can result in different mechanical properties and applications compared to other bisacrylamide derivatives .
Properties
IUPAC Name |
N-[12-(prop-2-enoylamino)dodecyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c1-3-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16-20-18(22)4-2/h3-4H,1-2,5-16H2,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQMBOKYHCJVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCCCCCCCCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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